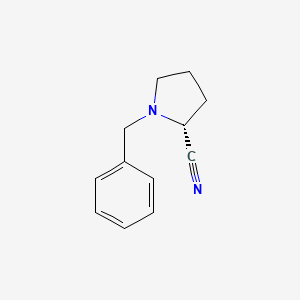
(R)-1-Benzylpyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzylpyrrolidine-2-carbonitrile is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a nitrile group attached to the second carbon of the ring. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzylpyrrolidine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and a suitable nitrile precursor.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.
Introduction of Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile source reacts with the intermediate compound.
Industrial Production Methods
In industrial settings, the production of ®-1-Benzylpyrrolidine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the nitrile group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines.
Scientific Research Applications
®-1-Benzylpyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzylpyrrolidine-2-carbonitrile: The enantiomer of the ®-form, with different optical activity.
1-Benzylpyrrolidine-2-carboxamide: A similar compound with a carboxamide group instead of a nitrile group.
1-Benzylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
®-1-Benzylpyrrolidine-2-carbonitrile is unique due to its specific chiral configuration and the presence of both a benzyl and nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1 |
InChI Key |
UWHFYOCFQGYYIH-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


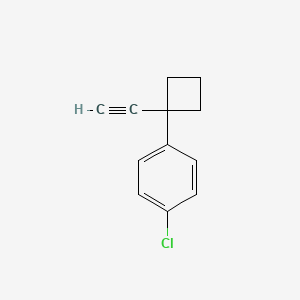
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
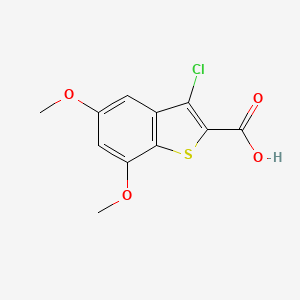
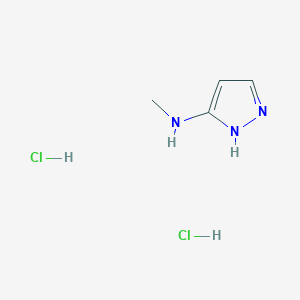
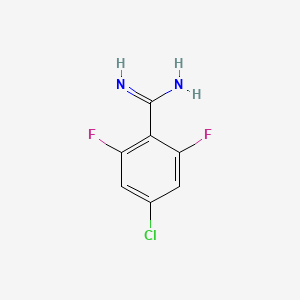
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
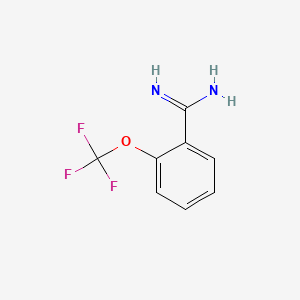

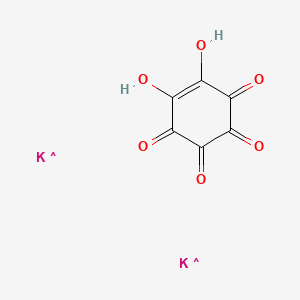

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

